molecular formula C11H13NO5 B554501 N-carbobenzoxy-serine CAS No. 2768-56-1

N-carbobenzoxy-serine

Cat. No.: B554501
CAS No.: 2768-56-1
M. Wt: 239.22 g/mol
InChI Key: GNIDSOFZAKMQAO-UHFFFAOYSA-N
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Description

Historical Context and Significance of N-Carbobenzoxy-DL-serine as a Protecting Group

The concept of using protecting groups to temporarily mask reactive functional groups is a cornerstone of modern synthetic chemistry. rsc.org Before the 1930s, the synthesis of peptides—chains of amino acids linked by amide (peptide) bonds—was severely hampered by the lack of control over the reactive amino and carboxyl groups of the amino acid building blocks. A breakthrough occurred in 1932 when Max Bergmann and his colleague Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group as the first practical and reversible protecting group for amines. acs.orgrsc.orgnumberanalytics.comtotal-synthesis.com

This development revolutionized peptide chemistry. total-synthesis.com By reacting an amino acid like DL-serine (B559547) with benzyl (B1604629) chloroformate, the highly reactive amino group is converted into a much less reactive carbamate (B1207046), forming N-Carbobenzoxy-DL-serine. numberanalytics.comtotal-synthesis.com This masking allows the carboxyl group of the Cbz-protected serine to be selectively coupled with the free amino group of another amino acid. The true significance of the Cbz group lay in its selective removal. Bergmann and Zervas demonstrated that it could be cleaved under mild conditions using catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). total-synthesis.comwiley.com This process regenerates the free amine without damaging the newly formed, and often sensitive, peptide bond. total-synthesis.com The introduction of the Cbz group thus provided chemists with the critical tool needed for the stepwise, controlled synthesis of oligopeptides that were previously inaccessible. total-synthesis.com

Rationale for Utilizing N-Carbobenzoxy-DL-serine in Advanced Organic Synthesis

The use of N-Carbobenzoxy-DL-serine in advanced organic synthesis is predicated on the unique and advantageous properties of the carbobenzoxy protecting group. numberanalytics.com A primary requirement for a protecting group is that it must be stable to a wide range of reaction conditions while being easy to remove when no longer needed. wiley.com The Cbz group fulfills these criteria exceptionally well.

The carbamate linkage in N-Carbobenzoxy-DL-serine is robust and stable towards basic conditions, nucleophiles, and many acidic conditions. total-synthesis.comijacskros.com This stability allows chemists to perform a variety of chemical transformations on other parts of the molecule without fear of prematurely deprotecting the amine. This characteristic is known as orthogonality—the ability to remove one protecting group in the presence of others. total-synthesis.com For instance, in a complex molecule containing multiple protected functional groups, a chemist can selectively remove an acid-labile group like a tert-butyloxycarbonyl (Boc) group or a base-labile group like a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Cbz group remains securely in place. rsc.orgtotal-synthesis.comwikipedia.org

The deprotection method for the Cbz group, catalytic hydrogenolysis, is another key advantage. total-synthesis.com It is a mild and highly specific process that typically does not interfere with other functional groups present in the molecule. total-synthesis.comorganic-chemistry.org The reaction proceeds with hydrogen gas and a palladium catalyst, yielding the deprotected amine, along with the volatile and largely inert byproducts toluene (B28343) and carbon dioxide. total-synthesis.com This chemoselectivity is indispensable in the multistep total synthesis of complex natural products and pharmaceutical agents where preserving the integrity of a delicate molecular architecture is paramount. numberanalytics.comwiley.com

Overview of N-Carbobenzoxy-DL-serine's Role in Modern Chemical and Biochemical Disciplines

The utility of N-Carbobenzoxy-DL-serine extends far beyond its historical role in foundational peptide synthesis. In modern chemical and biochemical sciences, it serves as a versatile building block and a key intermediate for a wide array of applications. myskinrecipes.com

In pharmaceutical research and drug development, the compound is a valuable precursor for the synthesis of peptide-based drugs and other complex therapeutic molecules. myskinrecipes.comlookchem.com The serine moiety is a common component of biologically active peptides, and the Cbz protecting group facilitates the controlled assembly of these structures. Furthermore, N-Carbobenzoxy-DL-serine is used in the synthesis of non-proteinogenic amino acids, which are amino acids not naturally found in proteins but are of great interest for creating novel pharmaceuticals with enhanced stability or activity. mdpi.com For example, it can be a starting material for the synthesis of 2,3-l-diaminopropanoic acid (l-Dap), a structural motif found in several antitumor antibiotics. mdpi.com

In the field of biotechnology, serine derivatives are employed as building blocks for creating complex molecules with specific biological functions, such as synthetic lipids or glycosylated compounds. lookchem.com In biochemical research, N-Carbobenzoxy-DL-serine and related compounds are used to probe enzyme-substrate interactions and to study protein structures and metabolic pathways. myskinrecipes.com For instance, it has been utilized in the laboratory synthesis of O-carbazyl-DL-serine, a structural analog of glutamine, which acts as a competitive inhibitor in microorganisms, allowing researchers to investigate specific metabolic processes. acs.org Its stability and the predictability of its chemical behavior make it a reliable tool in the construction of precisely defined molecular probes for biological investigation. myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
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InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13NO5
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DSSTOX Substance ID

DTXSID301308319
Record name N-Benzyloxycarbonyl-DL-serine
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Molecular Weight

239.22 g/mol
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CAS No.

2768-56-1, 1145-80-8
Record name N-Benzyloxycarbonyl-DL-serine
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Record name N-Benzyloxycarbonyl-DL-serine
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Record name N-Carbobenzoxy-DL-serine
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Synthetic Methodologies for N Carbobenzoxy Dl Serine and Its Derivatives

Classical Synthesis Approaches for N-Carbobenzoxy-DL-serine

The most common and well-established method for synthesizing N-Carbobenzoxy-DL-serine involves the reaction of DL-serine (B559547) with benzyloxycarbonyl chloride. rsc.org This reaction, a type of N-protection, is crucial for preventing the amino group from participating in unwanted side reactions during subsequent synthetic steps.

The synthesis is typically carried out by reacting DL-serine with benzyloxycarbonyl chloride (also known as benzyl (B1604629) chloroformate or Cbz-Cl) in an alkaline aqueous medium. rsc.org The base, often sodium hydroxide (B78521) or sodium hydrogen carbonate, plays a dual role: it deprotonates the amino group of the serine, making it a more potent nucleophile, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. rsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the activated amino group attacks the carbonyl carbon of the benzyloxycarbonyl chloride, leading to the formation of the N-Cbz protected serine. A yield of 83% has been reported for this method. rsc.org

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of N-Carbobenzoxy-DL-serine. While aqueous sodium hydrogen carbonate is a common medium, other solvent systems and conditions have been explored. rsc.org For instance, the use of a stronger alkali might not lead to precipitation of the product upon acidification; however, extraction with an organic solvent like ethyl acetate (B1210297) can yield the desired compound. rsc.org The temperature of the reaction is also a key parameter to control, as higher temperatures can lead to side reactions and decomposition of the product. Optimization of these factors is essential for achieving high yields and purity in the classical synthesis of N-Carbobenzoxy-DL-serine.

Reaction of DL-Serine with Benzyloxychloroformate in the Presence of a Base

Stereoselective Synthesis of N-Carbobenzoxy-L-serine and N-Carbobenzoxy-D-serine

The synthesis of the individual enantiomers, N-Carbobenzoxy-L-serine and N-Carbobenzoxy-D-serine, requires stereoselective techniques. These methods are vital for the synthesis of peptides and other chiral molecules where the specific stereochemistry is critical for biological activity.

Enantioselective protection involves the use of chiral reagents or catalysts to selectively protect one enantiomer over the other in a racemic mixture of serine. For instance, enzyme-catalyzed reactions can offer high enantioselectivity. More commonly, the synthesis starts from an already resolved enantiomer of serine (L-serine or D-serine). The protection of the amino group of L-serine or D-serine (B559539) with benzyloxycarbonyl chloride proceeds in the same manner as the classical synthesis of the DL-form. google.com This approach ensures the retention of the stereochemical integrity of the starting material, leading to the formation of the corresponding N-Cbz protected enantiomer.

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. While not a direct enantioselective protection of serine itself, this principle is widely used in the synthesis of complex chiral molecules derived from serine.

Chiral resolution is a common industrial method for separating enantiomers from a racemic mixture. wiley.comchemistryviews.org This is often performed on the DL-serine precursor before the N-protection step.

A widely used classical resolution technique is the formation of diastereomeric salts. wiley.comchemistryviews.org This method involves reacting the racemic mixture of DL-serine with a chiral resolving agent, which is typically a chiral acid or base. wiley.com The reaction of racemic DL-serine (which is amphoteric) with a chiral acid results in the formation of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wiley.com

For the resolution of DL-serine, chiral acids like 2,3-dibenzoyl-D-tartaric acid, L-(+)-mandelic acid, and L-(+)-tartaric acid have been investigated. chemistryviews.orgacs.org The process involves dissolving the racemic serine and the chiral resolving agent in a suitable solvent. One diastereomeric salt will be less soluble and will crystallize out of the solution, while the other remains dissolved. wiley.com After separation, the desired enantiomer of serine can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. The recovered pure L-serine or D-serine can then be used to synthesize the corresponding N-Carbobenzoxy-serine enantiomer. To prevent self-reaction between the amino and carboxylic acid groups of serine during salt formation, one of these groups may be derivatized beforehand. wiley.com

Research Findings on Synthetic Methodologies

Methodology Description Key Findings/Reagents Yield/Efficiency
Classical Synthesis Reaction of DL-Serine with benzyloxycarbonyl chloride in the presence of a base. rsc.orgBenzyloxycarbonyl chloride, Sodium hydroxide or Sodium hydrogen carbonate, Ethyl acetate extraction. rsc.orgReported yield of 83%. rsc.org
Chiral Resolution Separation of DL-serine enantiomers via diastereomeric salt formation. wiley.comchemistryviews.orgChiral resolving agents such as 2,3-dibenzoyl-D-tartaric acid, L-(+)-mandelic acid, L-(+)-tartaric acid. chemistryviews.orgacs.orgCan achieve high purity of separated enantiomers. wiley.com

Chiral Resolution Techniques for DL-Serine Precursors

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign method for separating the D- and L-enantiomers from a racemic mixture of N-Carbobenzoxy-DL-serine or its precursors. This biocatalytic approach leverages the stereospecificity of enzymes to act on only one enantiomer, allowing for the separation of the two forms.

Several classes of enzymes have been effectively utilized for this purpose. Lipases, such as those from Pseudomonas cepacia, are capable of the stereospecific resolution of serine derivatives. researchgate.net One strategy involves the resolution of DL-serine, which is subsequently protected with a benzyloxycarbonyl (Cbz) group. For instance, DL-serine can be resolved using enzymes like lipases, and the desired D-serine derivative is then Boc-protected and coupled, achieving yields of 60–70%.

Another significant enzymatic method involves the use of acylases. In one pathway, selective Acylase I deacetylation is used on a protected and acetylated serine precursor to isolate the 2S isomer, which can then be converted to N-Cbz-L-serine. researchgate.net Furthermore, novel enzymes that directly cleave the N-carbobenzoxy group have been identified. An enantioselective N-Cbz-cleaving enzyme purified from Sphingomonas paucimobilis SC 16113 demonstrates high specificity. researchgate.net The substrate specificities of Cbz-deprotecting enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis have been evaluated to understand their catalytic activity and enantioselectivity on various Cbz-protected amino acids. researchgate.net

Additionally, E. coli peptide deformylase (PDF) has shown excellent enantioselectivity (E ratio > 500) in the resolution of N-formylated amino acids, highlighting the potential of engineered enzymes in chiral separation. researchgate.net

Table 1: Enzymes Used in the Resolution of Serine Derivatives
EnzymeSource OrganismApplicationReported Yield/SelectivityReference
Lipase (B570770)Pseudomonas cepaciaStereospecific resolution of (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine acetate16% yield, >95% enantiomeric excess (ee) researchgate.net
Acylase INot SpecifiedSelective deacetylation of a 2S isomer of a serine precursorHigh selectivity reported researchgate.net
N-Cbz-cleaving enzymeSphingomonas paucimobilis SC 16113Enantioselective cleavage of N-benzyloxycarbonyl (Cbz) groupsHigh enantioselectivity researchgate.net
Peptide Deformylase (PDF)E. coliResolution of N-formylated α- and β-amino acidsE ratio > 500 researchgate.net

Synthesis of N-Carbobenzoxy-DL-serine Derivatives via β-Lactone Intermediates

The synthesis of derivatives from N-Cbz-serine can be efficiently achieved through the formation of a highly reactive β-lactone intermediate. This strained four-membered ring serves as a versatile electrophile for the introduction of various nucleophiles, enabling the creation of a diverse array of β-substituted alanines.

The cyclization of N-Cbz-L-serine into its corresponding β-lactone is commonly performed under Mitsunobu conditions. researchgate.netcdnsciencepub.com This reaction typically involves the use of triphenylphosphine (B44618) (Ph3P) and a dialkyl azodicarboxylate, such as dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD), at low temperatures (e.g., -78 °C). researchgate.net

Mechanistic studies using deuterium (B1214612) and oxygen-18 labelling have demonstrated that the reaction proceeds through the activation of the hydroxyl group, not the carboxyl group. researchgate.netcdnsciencepub.com This pathway results in a 4-exo-tet cyclization mechanism, causing an inversion of the stereochemical configuration at the C-3 position of serine. researchgate.net The process involves the loss of the hydroxy oxygen while retaining both carboxy oxygens. researchgate.netcdnsciencepub.com Pure enantiomers of N-Cbz-serine can be cyclized to the β-lactone without racemization, with reported yields ranging from 60% to 72%. researchgate.net To optimize the yield, a slight excess of the azodicarboxylate is often used to consume any unreacted triphenylphosphine, which could otherwise lead to polymerization of the β-lactone. researchgate.net

Table 2: Mitsunobu Cyclization of N-Cbz-serine
ReagentsTemperatureKey Mechanistic FeatureReported YieldReference
Triphenylphosphine (Ph3P), Dimethyl azodicarboxylate (DMAD)-78 °CHydroxy group activation; Inversion of configuration at C-3Not specified researchgate.netcdnsciencepub.com
Triphenylphosphine (Ph3P), Dimethyl azodicarboxylate (DMAD) (Modified)Not specifiedCyclization without racemization60-72% researchgate.net

N-Cbz-serine-β-lactone is an ambident electrophile, meaning it can undergo nucleophilic attack at two different positions: the β-carbon (leading to alkyl-oxygen bond cleavage) or the carbonyl carbon (leading to acyl-oxygen bond cleavage). ethz.ch The regioselectivity of the ring-opening reaction is highly dependent on the nature of the nucleophile and the solvent used, allowing for controlled synthesis of different classes of serine derivatives. ethz.chresearchgate.netresearchgate.net

Ring-opening via alkyl-oxygen cleavage occurs when the nucleophile attacks the β-carbon of the lactone ring in an Sₙ2-type reaction. This pathway is favored by soft nucleophiles and polar aprotic solvents. ethz.ch A prime example is the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines (Me₃Si-NR₂) in acetonitrile (B52724). researchgate.netresearchgate.net The polar solvent stabilizes the charge separation in the transition state, promoting the Sₙ2-like process and yielding optically pure N-Cbz-β-amino-L-alanine derivatives in good yields (45-88%). researchgate.netualberta.ca Organocuprate reagents also react via this mechanism to provide β-substituted alanines. acs.orgclockss.org

Acyl-oxygen cleavage involves the nucleophilic attack at the electrophilic carbonyl carbon of the β-lactone ring. This pathway is generally favored by "hard" nucleophiles (e.g., alkoxides) and is predominant when the reaction is conducted in less polar, halogenated solvents such as chloroform (B151607) or 1,2-dichloroethane. researchgate.netresearchgate.netresearchgate.net The reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines in these solvents alters the regiospecificity to primarily generate N-Cbz-L-serine amides. researchgate.netresearchgate.net Similarly, aluminum-amine reagents, prepared from reagents like diethylaluminum chloride (Et₂AlCl), react smoothly and with high regiospecificity at the carbonyl group to give the corresponding N-Cbz-L-serine amides in high yields. researchgate.netualberta.ca

Table 3: Solvent-Dependent Regioselectivity in the Ring-Opening of N-Cbz-L-serine-β-lactone with Me₃SiNMe₂
SolventCleavage PathwayMajor Product TypeProduct Ratio (Amide : Amino Acid)Reference
1,2-DichloroethaneAcyl-OxygenN-Cbz-L-serine AmidePoor selectivity reported researchgate.net
ChloroformAcyl-OxygenN-Cbz-L-serine AmidePrimarily amide researchgate.net
AcetonitrileAlkyl-Oxygenβ-Amino-L-alanine DerivativePrimarily amino acid researchgate.netresearchgate.net

Regioselective Ring-Opening Reactions of β-Lactones

Alkyl Oxygen Cleavage for β-Amino-L-alanine Derivatives

Green Chemistry Approaches in N-Carbobenzoxy-DL-serine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-Cbz-DL-serine synthesis and its use in further applications like peptide synthesis, several greener strategies are being explored.

A primary green approach is the use of biocatalysis, as detailed in the enzymatic resolution section (2.2.2.2). Enzymes operate under mild conditions, typically in aqueous solutions, thereby avoiding the use of harsh chemicals, heavy metals, and volatile organic solvents. researchgate.netnih.gov The high specificity of enzymes like lipases and specific Cbz-cleaving enzymes reduces the formation of byproducts and simplifies purification processes. researchgate.netresearchgate.net

Another key area of green chemistry focuses on solvent replacement. Traditional peptide synthesis and related protection reactions often use hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgacs.org Research in sustainable peptide chemistry has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), which are derived from biomass and have a more favorable environmental and safety profile. acs.org These solvents can be applied to the synthesis and purification steps involving N-Cbz-serine.

Furthermore, the development of catalytic methods, such as the catalytic-transfer hydrogenation using isopropanol (B130326) as a hydrogen donor for the removal of Cbz protecting groups, represents a greener alternative to traditional reduction methods that may require stoichiometric metal hydrides or high-pressure hydrogen gas. researchgate.net Adopting these green chemistry principles for the synthesis of N-Cbz-DL-serine and its derivatives is crucial for improving the sustainability of pharmaceutical and chemical manufacturing.

Chemical Transformations and Reaction Mechanisms Involving N Carbobenzoxy Dl Serine

Role of the Carbobenzoxy (Cbz) Group in Amino Group Protection

The primary role of the carbobenzoxy (Cbz or Z) group is to mask the nucleophilicity of the amino group in serine. researchgate.netontosight.ai This protection is crucial in synthetic procedures like peptide synthesis to prevent the amine from engaging in unwanted side reactions, such as polymerization, once the carboxylic acid is activated for coupling. tudublin.ie By converting the highly nucleophilic amine into a significantly less reactive carbamate (B1207046), chemists can perform reactions on other parts of the molecule. ontosight.aiCurrent time information in Bangalore, IN. The Cbz group, first introduced by Max Bergmann and Leonidas Zervas in 1932, was a foundational development in modern peptide synthesis. researchgate.netgoogle.com It is stable under a variety of conditions, including those that are mildly acidic or basic, but can be removed selectively, a property known as orthogonality, which is essential when multiple protecting groups are used in a synthesis. Current time information in Bangalore, IN.google.com

The formation of the N-Cbz-protected serine involves creating a stable carbamate linkage. This is typically achieved by reacting DL-serine (B559547) with a Cbz-donating reagent, most commonly benzyl (B1604629) chloroformate (Cbz-Cl), in the presence of a base. researchgate.netCurrent time information in Bangalore, IN. The mechanism begins with a nucleophilic attack by the nitrogen atom of the serine's amino group on the electrophilic carbonyl carbon of the benzyl chloroformate. researchgate.netCurrent time information in Bangalore, IN.

This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group. researchgate.net The base present in the reaction mixture neutralizes the generated hydrochloric acid, driving the reaction to completion. Current time information in Bangalore, IN. The resulting carbamate is significantly more stable and less nucleophilic than the original amine. This stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, forming a stable "amide-ester" hybrid structure. researchgate.net

Reagent ClassExample ReagentDescription
Cbz-donating Reagents Benzyl chloroformate (Cbz-Cl)A highly reactive agent that readily forms a carbamate with the amine group of serine under basic conditions. researchgate.netCurrent time information in Bangalore, IN.
Benzyl succinimidyl carbonate (Cbz-OSu)An alternative activated agent for Cbz protection, offering different reactivity profiles. Current time information in Bangalore, IN.
Bases Sodium bicarbonate (NaHCO₃), TriethylamineUsed to neutralize the HCl byproduct generated during the reaction with Cbz-Cl. Current time information in Bangalore, IN.acs.org

A key advantage of the Cbz group is its selective removal under conditions that often leave other common protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), intact. Current time information in Bangalore, IN.google.com This orthogonality is a cornerstone of modern chemical synthesis. ontosight.ai The principal methods for Cbz deprotection involve cleavage of the benzylic carbon-oxygen bond.

The most common and mildest method for removing a Cbz group is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). Current time information in Bangalore, IN.google.com

The mechanism involves two main steps. chemicalbook.com First, the catalytic hydrogenolysis of the benzyl-oxygen bond of the carbamate occurs on the surface of the palladium catalyst. Current time information in Bangalore, IN.chemicalbook.com This cleavage generates toluene (B28343) and an unstable carbamic acid intermediate. chemicalbook.com Second, this carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide gas. Current time information in Bangalore, IN.chemicalbook.com This method is favored for its mild, neutral pH conditions, which preserve many other sensitive functional groups. google.com Alternative hydrogen donors, such as ammonium (B1175870) formate (B1220265) in transfer hydrogenation, can also be used instead of H₂ gas. nih.gov

While the Cbz group is stable to mild acids, it can be cleaved by strong acid conditions, such as using hydrogen bromide (HBr) in acetic acid or Lewis acids like aluminum chloride (AlCl₃). Current time information in Bangalore, IN.researchgate.net This method is useful when catalytic hydrogenation is incompatible with other functional groups in the molecule, such as alkenes or sulfur-containing residues. tudublin.ie

The mechanism is thought to involve protonation of the carbamate's carbonyl oxygen by the strong acid. Current time information in Bangalore, IN. This is followed by a nucleophilic attack, for instance by a bromide ion, at the benzylic carbon in an SN2-type displacement. Current time information in Bangalore, IN. This cleavage releases the benzyl bromide and the unstable carbamic acid, which then decarboxylates to yield the free amine. Current time information in Bangalore, IN.nih.gov

A more recently developed strategy involves nucleophilic reagents to cleave the Cbz group, providing an alternative for substrates that are sensitive to both hydrogenation and strong acids. cdnsciencepub.comacs.org One such protocol uses 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. researchgate.netcdnsciencepub.comrsc.org

The proposed mechanism involves a nucleophilic attack by the thiolate (formed from 2-mercaptoethanol and the base) on the benzylic carbon of the Cbz group. acs.org This SN2 reaction displaces the carbamate, which then breaks down to the free amine. cdnsciencepub.com This method shows good functional group tolerance, for example, with sulfur-containing compounds that would poison palladium catalysts. acs.org

Deprotection StrategyKey ReagentsMechanismKey Features
Catalytic Hydrogenation H₂, Pd/CHydrogenolysis of the benzyl-oxygen bond followed by decarboxylation. Current time information in Bangalore, IN.chemicalbook.comMild, neutral conditions; widely used. Incompatible with sulfur compounds or alkenes. tudublin.iegoogle.com
Acid-Mediated HBr/Acetic Acid, AlCl₃Protonation followed by SN2 attack on the benzylic carbon. Current time information in Bangalore, IN.researchgate.netHarsh conditions; useful when hydrogenation is not viable. Current time information in Bangalore, IN.
Nucleophilic 2-Mercaptoethanol, K₃PO₄SN2 attack by a nucleophile on the benzylic carbon. cdnsciencepub.comacs.orgGood for substrates sensitive to both hydrogenation and acid. acs.orgrsc.org

Selective Deprotection Strategies of the Cbz Group

Acid-Mediated Deprotection

Reactions at the Hydroxyl Group of N-Carbobenzoxy-DL-serine

With the amino group protected by the Cbz moiety, the side-chain hydroxyl group of N-Carbobenzoxy-DL-serine becomes a primary site for further chemical modification. researchgate.net This allows for the synthesis of a wide array of serine derivatives, which are valuable building blocks for complex peptides and natural products. beilstein-journals.orgacs.org Common transformations include O-alkylation, O-acylation, and intramolecular cyclization.

Reactions such as O-alkylation can sometimes be complicated by intramolecular side reactions where the alkoxide intermediate attacks the Cbz group's carbonyl, leading to an oxazolidinone derivative. acs.org However, specific methods have been developed to achieve the desired transformations efficiently.

Key reactions involving the hydroxyl group include:

O-Alkylation: The hydroxyl group can be converted into an ether. For example, reacting N-Cbz-serine methyl ester with isobutene under acidic catalysis yields the O-tert-butyl ether derivative. google.com Other methods, such as photoinduced decarboxylative radical reactions, have also been developed for O-alkylation under mild conditions. acs.orgresearchgate.net

O-Acylation: The hydroxyl group can be esterified. This can be accomplished using coupling reagents like 1,3-Diisopropylcarbodiimide (DIC) with a carboxylic acid and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org Another approach uses pre-activated acylating agents like N-(protected-α-aminoacyl)benzotriazoles to form O-acyl isodipeptides. rsc.org

Mitsunobu Reaction: This versatile reaction allows for the conversion of the hydroxyl group with inversion of stereochemistry. researchgate.net It can be used to introduce various nucleophiles or to induce intramolecular cyclization. When N-Cbz-DL-serine is treated with reagents like triphenylphosphine (B44618) (PPh₃) and dimethyl azodicarboxylate (DMAD), it undergoes an intramolecular Mitsunobu reaction to form N-Cbz-serine-β-lactone. researchgate.netcdnsciencepub.com This lactone is a highly reactive intermediate used for synthesizing various β-substituted alanines. chemicalbook.comacs.orgresearchgate.net The reaction proceeds through activation of the hydroxyl group, followed by an intramolecular SN2 attack by the carboxylate, resulting in inversion of configuration at the β-carbon. researchgate.net

Reaction TypeReagents/ConditionsProduct Type
O-Alkylation Isobutene, H₂SO₄ (cat.)O-tert-butyl ether google.com
O-Acylation R-COOH, DIC, DMAPO-acyl ester beilstein-journals.org
Mitsunobu Reaction (Intramolecular) PPh₃, DMADβ-Lactone researchgate.netcdnsciencepub.com
Mitsunobu Reaction (Intermolecular) Nucleophile (e.g., Ts-NH-Boc), DEAD, PPh₃β-substituted alanine (B10760859) derivative tudublin.ie

Etherification and Esterification Reactions

The hydroxyl group of N-Cbz-DL-serine can undergo etherification and esterification reactions. For instance, methylation of the hydroxyl group is a key step in the synthesis of some pharmaceutical compounds. One synthetic route to the drug Lacosamide involves the protection of D-serine (B559539) with a benzyloxycarbonyl (Cbz) group, followed by methylation of both the hydroxyl and carboxylic acid groups. google.comgoogle.com This highlights a common challenge: the need for selective reaction at the hydroxyl group in the presence of the carboxylic acid.

A common method to achieve selective O-alkylation is to first convert the carboxylic acid to an ester, then perform the etherification, and finally hydrolyze the ester back to a carboxylic acid if needed. For example, O-tert-Butyl-N-carbobenzoxy-L-serine methyl ester is a commercially available derivative where the hydroxyl group has been converted to a tert-butyl ether and the carboxylic acid to a methyl ester. medchemexpress.com

Oxidation Reactions

The primary alcohol of N-Cbz-DL-serine can be oxidized to an aldehyde or a carboxylic acid. The oxidation of protected serine derivatives is a key step in the synthesis of other important molecules like l-Dap (2,3-diaminopropanoic acid). mdpi.comresearchgate.net In one synthetic approach, a protected d-serine derivative is first converted to a protected 2,3-diaminopropanol, which is then oxidized under mild conditions to yield the desired l-Dap derivative. mdpi.com The choice of oxidizing agent is crucial to avoid side reactions and preserve the stereochemistry at the α-carbon. mdpi.comresearchgate.net

Kinetic studies on the oxidation of dl-serine by potassium bromate (B103136) in the presence of a Palladium(II) catalyst have shown that the reaction product is glycolic aldehyde (2-hydroxy ethanal). ajol.info This indicates that under these specific conditions, the reaction involves the cleavage of the Cα-Cβ bond.

Reactions at the Carboxyl Group of N-Carbobenzoxy-DL-serine

The carboxylic acid functionality of N-Cbz-DL-serine is a primary site for reactions aimed at elongating a peptide chain or creating other derivatives.

Amidation and Esterification Reactions

The carboxyl group of N-Cbz-DL-serine readily undergoes amidation and esterification. Amidation, the formation of an amide bond, is fundamental to peptide synthesis. Typically, the carboxylic acid is activated before being reacted with an amine. mdpi.comrsc.org For example, N-Cbz-DL-serine can be reacted with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. google.com In one patented process, 1-(N-carbobenzoxy-DL-seryl)-2-isopropyl-hydrazine was synthesized by reacting N-carbobenzoxy-DL-serine with isopropylhydrazine using DCC. google.com

Esterification of the carboxyl group is also a common transformation. For instance, N-carbobenzoxy-DL-serine methyl ester can be prepared by refluxing N-carbobenzoxy-DL-serine with methanol (B129727) in the presence of an acid catalyst or by reacting it with diazomethane. google.com These esters are often used as intermediates in further synthetic steps. google.com

Reaction Type Reactant Reagent(s) Product Reference
AmidationN-Carbobenzoxy-DL-serineIsopropylhydrazine, Triethylamine, N,N'-dicyclohexyl-carbodiimide1-(N-carbobenzoxy-DL-seryl)-2-isopropyl-hydrazine google.com
EsterificationN-Carbobenzoxy-DL-serineMethanolN-carbobenzoxy-DL-serine methyl ester google.com

Formation of Activated Esters for Peptide Coupling

For efficient peptide bond formation, the carboxyl group of an N-protected amino acid is often converted into an "activated ester". spbu.ru This makes the carboxyl group more susceptible to nucleophilic attack by the amino group of another amino acid. mdpi.com While specific examples for the formation of activated esters directly from N-Cbz-DL-serine are not detailed in the provided results, the general principle is a cornerstone of peptide chemistry. spbu.ru Coupling reagents such as HOBt (1-hydroxybenzotriazole) and its derivatives are commonly used to form these reactive intermediates. acs.org The choice of coupling reagent and conditions is critical to prevent side reactions and racemization. mdpi.com

Stereochemical Control and Retention during Transformations

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount in the synthesis of peptides and other biologically active molecules. mdpi.com The carbobenzoxy protecting group on the nitrogen atom plays a crucial role in preventing racemization during many reactions. mdpi.com

In many transformations, such as the formation of β-lactams from N-Cbz serine amides via an intramolecular Mitsunobu reaction, the configuration at the α-carbon (C2) is retained. cdnsciencepub.com This retention is vital for producing the desired stereoisomer of the final product. cdnsciencepub.com

Inversion of Configuration in Specific Reactions

While retention of configuration is often the goal, some reactions proceed with a predictable inversion of configuration. The Mitsunobu reaction is a classic example of a process that typically occurs with complete inversion of stereochemistry at the reacting center. cdnsciencepub.comresearchgate.nettcichemicals.com

When N-benzyloxycarbonyl-L-serine is subjected to Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), it cyclizes to form a β-lactone. researchgate.net Labeling studies have definitively shown that this lactonization happens with inversion of configuration at the β-carbon (C-3), where the hydroxyl group is located. researchgate.net This stereospecific inversion is a powerful tool for synthesizing molecules with a defined stereochemistry that is opposite to that of the starting material. researchgate.netresearchgate.net

The choice of protecting groups on the nitrogen and carboxyl functionalities can significantly influence the outcome of Mitsunobu reactions on serine derivatives, sometimes leading to elimination reactions instead of the desired substitution with inversion. tudublin.ie For example, protecting the nitrogen with a trityl group has been shown to give excellent yields of Mitsunobu products with inversion of configuration. tudublin.ie

Reaction Starting Material Conditions Key Stereochemical Outcome Reference
β-Lactone FormationN-Benzyloxycarbonyl-L-serineMitsunobu (Ph3P, DEAD)Inversion of configuration at C-3 researchgate.net
β-Lactam FormationN-Cbz serine p-toluidideMitsunobu (DEAD, TPP)Retention at C-2, Inversion at C-3 cdnsciencepub.com
Oxazolidinone FormationN-Boc-β-aminoalcohol mesylateIntramolecular SN2Inversion of configuration researchgate.net

Strategies for Maintaining Optical Purity

The maintenance of stereochemical integrity at the α-carbon is a critical challenge in chemical transformations involving N-Carbobenzoxy-serine and other amino acid derivatives. The acidic nature of the α-proton makes it susceptible to abstraction, particularly when the carboxyl group is activated for reaction, which can lead to racemization or epimerization. mdpi.com The primary mechanism for this loss of optical purity during many reactions, especially peptide synthesis, is the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated from either face, leading to a mixture of enantiomers. mdpi.comuniurb.it Consequently, numerous strategies have been developed to mitigate or prevent this loss of chiral integrity.

Peptide Coupling and Amide Bond Formation

During peptide synthesis, the activation of the carboxylic acid of an N-Cbz-protected serine residue creates a high-risk step for racemization. The choice of coupling reagent, additives, and reaction conditions is paramount to preserving the stereochemistry.

Coupling Reagents and Additives: The development of advanced coupling reagents has been central to minimizing racemization. While carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) can activate the carboxyl group, their use without additives often leads to significant racemization. acs.org The introduction of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic and reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), was a significant advancement. acs.org These additives react with the activated intermediate to form active esters that are more resistant to oxazolone (B7731731) formation and therefore less prone to racemization. uniurb.it

More modern uronium-based reagents, such as 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU), have demonstrated excellent performance in suppressing epimerization. acs.org Studies using COMU in aqueous micellar environments for peptide synthesis have reported no detectable epimerization. greentech.fr Another highly effective method involves the pre-activation of N-Cbz-serine as an N-(Cbz-α-aminoacyl)benzotriazole. These stable, crystalline derivatives react cleanly with unprotected amino acids, even in partially aqueous media, with minimal racemization (<1%). researchgate.netresearchgate.net

Reaction Conditions: The choice of base and solvent also plays a crucial role. Sterically hindered, non-nucleophilic bases such as 2,6-lutidine or N-methylimidazole are preferred because they are less likely to abstract the α-proton. mdpi.comgreentech.frorganic-chemistry.org For instance, the synthesis of arylamides from N-Cbz-protected amino acids using methanesulfonyl chloride proceeds without racemization when N-methylimidazole is used as the base. organic-chemistry.org Furthermore, innovative approaches using water as a solvent under micellar catalysis conditions have proven effective in maintaining chiral integrity. greentech.fr

Enzymatic and Biocatalytic Approaches

Enzymes offer an exceptional level of stereocontrol due to the specific three-dimensional arrangement of their active sites.

Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic mixtures. In one study, prochiral N-Cbz-2-alkyl-2-amino-1,3-propanediols were subjected to enantioselective acetylation catalyzed by an immobilized lipoprotein lipase (B570770), affording the desired products with up to 98% enantiomeric excess (ee). ingentaconnect.com

Deracemization: A powerful strategy for producing a single enantiomer from a racemic mixture is biocatalytic deracemization. An efficient synthesis of both (S)-N-Cbz-serine and (R)-N-Cbz-serine has been reported using this method. researchgate.net The key step involves a kinetic resolution of a racemic 1,4-benzodiazepine (B1214927) intermediate via lipase-catalyzed acetylation, followed by selective racemization of the "wrong" enantiomer and subsequent conversion to the desired N-Cbz-serine enantiomer with an enantiomeric excess of ≥ 99%. researchgate.net

Control via Starting Material and Reaction Pathway

In many synthetic routes, optical purity is ensured by starting with an enantiomerically pure precursor, such as commercially available N-Cbz-L-serine, and employing reaction conditions known to avoid racemization. researchgate.netcapes.gov.br For example, the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines proceeds via alkyl-oxygen cleavage to yield optically pure N-Cbz-β-amino-L-alanine derivatives, preserving the original stereochemistry. researchgate.net Similarly, syntheses of various (R)-(O)-methylserine derivatives from (R)-Cbz-serine have been shown to proceed with little to no racemization. capes.gov.br

The following table summarizes key research findings on maintaining the optical purity of this compound and its derivatives during various chemical transformations.

Strategy/MethodSpecific Reagents/EnzymeTransformationOptical Purity AchievedSource(s)
Biocatalytic Deracemization Immobilized Mucor miehei lipase (Lipozyme IM), Amberlite CG 400Synthesis of (S)- and (R)-N-Cbz-serine from a racemic precursoree ≥ 99% researchgate.net
Peptide Coupling N-(Cbz-α-aminoacyl)benzotriazolesCoupling with free amino acids in aqueous acetonitrile (B52724)<1% racemization; >99% chiral integrity by HPLC researchgate.netresearchgate.net
Peptide Coupling COMU, 2,6-lutidine, TPGS-750-M surfactantTandem deprotection/coupling in waterNo epimerization detected greentech.fr
Enzymatic Acetylation Immobilized lipoprotein lipase from Pseudomonas sp.Enantioselective acetylation of a prochiral diol derivativeup to 98% ee ingentaconnect.com
Amide Formation Methanesulfonyl chloride, N-methylimidazoleReaction of N-Cbz-amino acids with aryl aminesNo racemization organic-chemistry.org
Ring Opening TrimethylsilylaminesReaction with N-Cbz-L-serine-β-lactoneOptically pure product researchgate.net
Derivative Synthesis VariousSynthesis of (R)-(O)-methylserine derivatives from (R)-Cbz-serineLittle to no racemization capes.gov.br

Applications of N Carbobenzoxy Dl Serine in Advanced Synthesis

N-Carbobenzoxy-DL-serine as a Building Block in Peptide Synthesis

The primary application of N-Carbobenzoxy-DL-serine lies in its role as a fundamental building block in the synthesis of peptides. myskinrecipes.com The Cbz group effectively shields the amino functionality, preventing it from participating in unwanted side reactions during the formation of peptide bonds. myskinrecipes.com This allows for the sequential and controlled coupling of amino acids to construct a desired peptide chain. myskinrecipes.com The stability of the Cbz group under various reaction conditions, coupled with its straightforward removal via methods like hydrogenolysis, makes it a versatile choice for peptide chemists. myskinrecipes.com

While the benzyloxycarbonyl (Cbz) group has been more traditionally associated with solution-phase synthesis, its principles are foundational to the strategies used in Solid-Phase Peptide Synthesis (SPPS). peptide.com In SPPS, an amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner. Protecting groups are essential to prevent side reactions, and while Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are now more commonly used for the α-amine in SPPS, the concepts of orthogonal protection schemes were developed with protecting groups like Cbz. peptide.comspringernature.com The Cbz group's utility in SPPS is more specialized, often employed for side-chain protection or in the synthesis of specific peptide fragments that will later be joined in solution. peptide.com The selection of protecting groups is critical to the success of SPPS, and the historical and niche applications of Cbz-protected amino acids highlight the versatility required in peptide synthesis strategies. mdpi.com

AttributeDescription
Role of Protecting Groups Essential for preventing unwanted side reactions at the α-amino group and reactive side chains during peptide bond formation.
Common SPPS Strategies Primarily utilize Fmoc/tBu or Boc/Bzl protection schemes for the main peptide chain assembly. peptide.com
Specialized Use of Cbz Can be used for side-chain protection or for the synthesis of protected peptide fragments intended for subsequent ligation. peptide.com

N-Carbobenzoxy-DL-serine has been extensively utilized in solution-phase peptide synthesis. peptide.comekb.eg In this classical approach, the entire synthesis of the peptide occurs in a solvent system, with each intermediate isolated and purified before proceeding to the next coupling step. researchgate.net The Cbz group is a cornerstone of this methodology due to its stability and selective removal. spbu.ru Its application allows for the controlled, sequential addition of amino acids to build complex peptide chains. ekb.eg The principles established through the use of Cbz in solution-phase synthesis have been fundamental to the development of modern peptide chemistry. researchgate.net

Coupling MethodDescriptionKey Features
Carbodiimide Method Utilizes reagents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxyl group for amide bond formation.Prone to racemization, but effective and widely used. mdpi.com
Active Ester Method The carboxyl group is pre-activated as an ester (e.g., OAt-ester) which then readily reacts with the amino group of the next amino acid. mdpi.comCan reduce the risk of racemization. mdpi.com
Acyl Azide Method A classic method that generally proceeds with low racemization.Involves the conversion of a protected amino acid ester to a hydrazide, followed by treatment with nitrous acid.

N-Carbobenzoxy-DL-serine and its derivatives are valuable precursors in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability and bioavailability. One important class of peptidomimetics includes those with constrained lactam rings. Research has demonstrated the use of serine derivatives in synthesizing azapeptidomimetics containing β-lactam, γ-butyrolactam, and δ-valerolactam rings through Mitsunobu cyclization. researchgate.net These cyclic structures can impart conformational rigidity to the molecule, which is often crucial for biological activity. researchgate.net The ability to modify the peptide backbone, for instance by replacing an α-carbon with a nitrogen atom, is a key strategy in designing novel therapeutic agents. google.com

N-Carbobenzoxy-DL-serine serves as a versatile starting material for the synthesis of various non-canonical amino acids (ncAAs). chemicalbook.com These unnatural amino acids are crucial for creating novel peptides and proteins with unique properties and functions. mdpi.com For example, the β-lactone derived from N-Cbz-serine is a key intermediate that can be opened by various nucleophiles to introduce new side chains, thereby generating a diverse array of α-amino acid derivatives. researchgate.netchemicalbook.com This approach has been used to synthesize compounds like histidinoalanine and other complex amino acids. researchgate.net Furthermore, enzyme-based methods are being developed to synthesize β-N-substituted-α-amino acids using L-serine as a substrate, highlighting the ongoing innovation in creating novel amino acid building blocks. nih.gov

Synthesis of Peptidomimetics and Constraining Lactam Rings

Role in the Synthesis of Biologically Active Molecules

The utility of N-Carbobenzoxy-DL-serine extends beyond peptide synthesis to the creation of a broader range of biologically active molecules. myskinrecipes.com Its role as a protected amino acid makes it an important intermediate in the development of compounds with potential therapeutic applications, including enzyme inhibitors. myskinrecipes.combiosynth.com The serine backbone itself is a component of many biologically important molecules, and the Cbz-protected form provides a convenient way to incorporate this unit into larger, more complex structures. google.com

N-Carbobenzoxy-DL-serine and its derivatives are employed in the design and synthesis of enzyme inhibitors, particularly for serine proteases. uq.edu.au Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them important drug targets. uq.edu.austanford.edu The serine structure can be incorporated into inhibitor scaffolds that mimic the natural substrate of the enzyme. For instance, serine-derived β-lactones have been synthesized and evaluated as inhibitors of the hepatitis A virus (HAV) 3C cysteine proteinase. researchgate.net Specifically, the L-N-Cbz-serine β-lactone was found to be an irreversible inactivator of this enzyme. researchgate.net The design of such inhibitors often involves creating molecules that can covalently modify the active site serine residue of the target enzyme. stanford.edu

Development of Receptor Ligands

The precise architecture of molecules is critical for their interaction with biological receptors. N-Carbobenzoxy-DL-serine serves as a foundational chiral building block in the synthesis of peptidomimetics and other complex molecules designed as specific receptor ligands. google.comlookchem.com These synthetic ligands are crucial tools in biochemical research for investigating protein structures and enzyme interactions and in drug discovery for identifying new therapeutic leads. myskinrecipes.comgoogle.com

Libraries of compounds, such as peptidomimetic aminothioether acids, have been created using N-Carbobenzoxy-DL-serine as a core component. google.com These libraries are then screened through various assays, including receptor-ligand binding assays, to identify "lead compounds" with significant activity for a specific biological target. google.com The serine backbone, with its modifiable hydroxyl group, allows for the introduction of diverse functionalities, enabling the fine-tuning of a ligand's binding affinity and selectivity for its target receptor, such as the dopamine (B1211576) or N-methyl-D-aspartate (NMDA) receptors. journalijar.comacs.org

Precursors for Pharmaceuticals (e.g., Lacosamide)

N-Carbobenzoxy-DL-serine, and more specifically its enantiomer N-Cbz-D-serine, is a key starting material in the synthesis of various pharmaceuticals. chemicalbook.com A prominent example is its use in the production of Lacosamide, an anticonvulsant drug used for the treatment of epilepsy. derpharmachemica.comresearchgate.net

Several synthetic routes to Lacosamide utilize N-Cbz-D-serine as a protected intermediate to ensure the correct stereochemistry in the final product. google.com One common pathway involves the protection of the amino group of D-serine (B559539) with a benzyloxycarbonyl (Cbz) group, followed by methylation of the hydroxyl group. google.comgoogle.com Subsequent steps, including hydrolysis, amidation with benzylamine, deprotection of the Cbz group, and final N-acetylation, yield Lacosamide. google.comgoogleapis.com The use of the Cbz protecting group is crucial for preventing unwanted side reactions at the amino group while other parts of the molecule are being modified. google.com

Table 1: Synthetic Pathway to Lacosamide via N-Cbz-D-serine Intermediate

Step Starting Material Key Reagents Intermediate/Product Purpose
1. Protection D-Serine Benzyl (B1604629) chloroformate N-Benzyloxycarbonyl-D-serine (N-Cbz-D-serine) Protects the amino group. google.com
2. O-Methylation N-Cbz-D-serine Methyl iodide, Silver oxide (2R)-methyl 2-(benzyloxycarbonylamino)-3-methoxypropanoate Adds the methoxy (B1213986) group. google.com
3. Hydrolysis (2R)-methyl 2-(benzyloxycarbonylamino)-3-methoxypropanoate Base (e.g., NaOH) (2R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid Converts the ester to a carboxylic acid. google.com
4. Amidation (2R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid Isobutyl chloroformate, N-methylmorpholine, Benzylamine (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate Forms the benzylamide bond. googleapis.com
5. Deprotection (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate Hydrogenation (e.g., H₂, Pd/C) (R)-2-amino-N-benzyl-3-methoxypropionamide Removes the Cbz protecting group. google.com

N-Carbobenzoxy-DL-serine in Polymer Chemistry

The unique properties of N-Carbobenzoxy-DL-serine extend into the field of polymer chemistry, where it is used to create functional and biodegradable polymers with potential biomedical applications. researchgate.net

Synthesis of Functional Polymers (e.g., Poly(amino serinate))

N-Cbz-DL-serine is a precursor for the synthesis of poly(amino serinate), a functional polyester. researchgate.net This polymer is part of the poly(β-hydroxy acid) family and contains primary amine groups, making it a polybase. researchgate.net The synthesis involves creating the N-protected polymer, poly(N-Z-amino serinate), which can then be deprotected by removing the Cbz group to yield the final poly(amino serinate). researchgate.netresearchgate.net This process allows for the creation of degradable polyelectrolyte complexes when combined with polyanions, which are of interest for applications like drug delivery and gene delivery systems. researchgate.netresearchgate.net The resulting polymers are structural analogues of conventional poly(L-serine) and may be used as biomaterials. researchgate.net

N-Carboxyanhydride (NCA) Polymerization

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is one of the most efficient methods for producing synthetic polypeptides. researchgate.netnih.gov N-Cbz-serine derivatives are converted into their corresponding NCAs, which then act as monomers for this polymerization process. acs.orgchemrxiv.org

The polymerization of serine-derived NCAs can be challenging due to the tendency of the growing oligopeptides to form strong β-sheet structures, which can slow down or even terminate the reaction. acs.orgwiley.com However, controlling reaction conditions, such as temperature and pressure, and using specific initiators can lead to the successful synthesis of well-defined polypeptides. rsc.org For instance, research has shown that polymerizations of O-benzyl-L-serine (a related derivative) are best performed at 0 °C to minimize side reactions. rsc.org This methodology allows for the creation of complex structures like block copolymers, which have applications in nanotechnology and biomedicine. rsc.orgnih.gov The Cbz group is typically removed after polymerization to yield the final, functional polypeptide. researchgate.net

N-Carbobenzoxy-DL-serine in the Synthesis of Chiral Auxiliaries and Ligands

The inherent chirality of N-Carbobenzoxy-DL-serine makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used in asymmetric synthesis. semanticscholar.orgmdpi.comsciencenet.cn It serves as a chiral template or "inducer" to generate new stereocenters with high selectivity in complex target molecules. semanticscholar.org

Synthetic organic chemists utilize derivatives of serine to construct chiral auxiliaries—molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.comcollectionscanada.gc.ca For example, L-serine derivatives have been used to prepare advanced oxazoline (B21484) intermediates, which are then used to build complex tetracyclic cores as single diastereomers. mdpi.com The well-defined stereocenter of the starting N-Cbz-DL-serine is transferred through the synthetic sequence, enabling the enantioselective synthesis of natural products and other biologically active compounds. semanticscholar.orgmdpi.com This strategy is highly efficient as it leverages the pre-existing chirality of the amino acid to control the formation of new, complex stereogenic centers. semanticscholar.org

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-Carbobenzoxy-DL-serine, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of N-Carbobenzoxy-DL-serine provides a distinct fingerprint of its proton environments. The chemical shifts (δ), multiplicities, and coupling constants are characteristic of the molecule's structure. In a typical spectrum, the aromatic protons of the carbobenzoxy (Cbz) protecting group appear as a multiplet, usually around 7.35 ppm. The benzylic protons (C₆H₅CH ₂) of the Cbz group are observed as a singlet at approximately 5.10 ppm. The proton on the α-carbon (α-CH) of the serine backbone typically resonates as a multiplet around 4.40 ppm. The diastereotopic protons of the β-methylene group (β-CH₂) adjacent to the hydroxyl group present as a multiplet near 3.85 ppm. The exchangeable protons, including the amide (NH), hydroxyl (OH), and carboxylic acid (COOH) protons, can appear over a broad range and may vary in position and appearance depending on the solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectroscopic Data for N-Carbobenzoxy-DL-serine

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) ~7.35 Multiplet
Benzyl (B1604629) (C₆H₅CH₂) ~5.10 Singlet
α-CH ~4.40 Multiplet
β-CH₂ ~3.85 Multiplet
NH, OH, COOH Variable Broad Singlet(s)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the serine residue. The carbonyl carbon of the Cbz group typically appears around 156 ppm, while the carboxylic acid carbonyl is found further downfield, near 172 ppm. The carbons of the phenyl ring resonate in the aromatic region (approximately 128-136 ppm). The benzylic carbon (C₆H₅C H₂) is observed around 67 ppm. The α-carbon signal appears near 57 ppm, and the β-carbon, bearing the hydroxyl group, is found at about 62 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for N-Carbobenzoxy-DL-serine

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (COOH) ~172
Carbamate (NC=O) ~156
Aromatic (C₆H₅) ~128-136
Benzyl (C₆H₅CH₂) ~67
β-Carbon (CH₂OH) ~62
α-Carbon (CH) ~57

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structural integrity of N-Carbobenzoxy-DL-serine. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. magritek.com For N-Carbobenzoxy-DL-serine, a COSY spectrum would show a cross-peak between the α-CH proton and the protons of the β-CH₂ group, confirming their connectivity. magritek.com Another expected correlation would be between the amide (NH) proton and the α-CH proton. magritek.com This technique is instrumental in piecing together the spin systems within the molecule. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com An HMQC or HSQC spectrum would display cross-peaks connecting the α-CH proton signal to the α-carbon signal, the β-CH₂ proton signals to the β-carbon signal, and the benzylic CH₂ proton signal to the benzylic carbon signal. This provides definitive C-H bond correlations. youtube.com

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in N-Carbobenzoxy-DL-serine by detecting their characteristic vibrational frequencies. nih.gov The spectrum is typically dominated by strong absorptions from the carbonyl and hydroxyl groups.

Key vibrational bands include a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. Overlapping this is the N-H stretch of the carbamate group, usually appearing around 3300 cm⁻¹. The C=O stretching vibrations are prominent, with the carbamate carbonyl typically absorbing around 1690-1710 cm⁻¹ and the carboxylic acid carbonyl appearing at a slightly higher frequency, around 1720-1740 cm⁻¹. The spectrum also contains absorptions for aromatic C=C stretching (around 1600 cm⁻¹) and C-O stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for N-Carbobenzoxy-DL-serine

Vibrational Mode Frequency Range (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very broad, indicates strong H-bonding
N-H Stretch (Amide) ~3300 Medium to strong, often overlaps with O-H
C=O Stretch (Carboxylic Acid) ~1730 Strong
C=O Stretch (Carbamate) ~1700 Strong
Aromatic C=C Stretch ~1600, ~1495 Medium

The precise positions and shapes of the IR absorption bands, particularly the N-H and O-H stretching bands, provide significant insight into the hydrogen-bonding network of N-Carbobenzoxy-DL-serine in the solid state. uc.ptyildiz.edu.tr The extensive hydrogen bonding is evidenced by the significant broadening and shifting of the O-H stretch of the carboxylic acid to lower wavenumbers. uc.pt In crystalline DL-serine (B559547), the hydroxyl group of one enantiomer can form a strong hydrogen bond with the carboxylate group of the neighboring opposite enantiomer. emerginginvestigators.org This intermolecular interaction is a key feature influencing the crystal packing and physical properties of serine derivatives. emerginginvestigators.org Low-temperature IR spectroscopy can further resolve these broad bands, allowing for a more detailed estimation of the strengths and geometries of the different hydrogen bonds present in the crystal lattice. uc.pt The study of these non-covalent interactions is critical for understanding the compound's stability and conformation. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Chiral Identification via FTIR

Fourier Transform Infrared (FTIR) spectroscopy serves as a primary analytical tool for the chiral identification of amino acids and their derivatives, including the distinction between racemic mixtures and pure enantiomers. researchgate.netmatjournals.co.in While enantiomers (D- and L-isomers) possess identical chemical structures and thus identical FTIR spectra, the racemic (DL) form often crystallizes in a different lattice structure with distinct intermolecular interactions, such as hydrogen bonding. thermofisher.com These differences in the solid-state packing lead to observable variations in the vibrational spectra. researchgate.net

FTIR spectroscopy can therefore distinguish between the racemic N-Carbobenzoxy-DL-serine and its individual enantiopure forms (N-Carbobenzoxy-L-serine and N-Carbobenzoxy-D-serine). The analysis relies on comparing the absorption bands in the FTIR spectrum; the presence, absence, or shift of specific peaks can confirm whether a sample is a specific isomer or a racemic mixture. researchgate.netmatjournals.co.in Studies on the parent compound, serine, have demonstrated that while the D- and L-serine spectra are identical, the DL-serine spectrum shows different bands, allowing for its clear identification. researchgate.netresearchgate.net This principle is foundational for the primary analysis and quality control of chiral compounds used as starting materials in pharmaceutical synthesis. matjournals.co.in

Table 1: Comparative FTIR Analysis of Serine Isomers This table is based on findings for the parent compound, serine, and illustrates the principles applicable to its derivatives.

FeatureL-Serine / D-Serine (B559539)DL-SerineSignificance
Crystal Structure Enantiomerically pure crystal latticeRacemic crystal latticeDifferent molecular packing and hydrogen bonding networks. thermofisher.com
FTIR Spectrum Identical spectra for both enantiomersDistinct spectrum from pure enantiomersDifferences in vibrational modes due to varied intermolecular forces. researchgate.net
Key Spectral Regions Specific absorption bandsPresence of unique bands or shifts in existing bandsAllows for definitive identification of the racemic mixture versus the pure enantiomer. researchgate.netmatjournals.co.in

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and structural features of N-Carbobenzoxy-DL-serine. The molecular formula for this compound is C₁₁H₁₃NO₅, corresponding to a molecular weight of approximately 239.23 g/mol . avantorsciences.com Electron ionization MS of the parent amino acid, serine, shows characteristic fragmentation patterns that help in its identification. nist.gov For N-Carbobenzoxy-DL-serine, mass spectrometry would confirm the presence of the molecular ion peak and provide evidence of its constituent parts through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) offers a higher degree of precision, enabling the determination of the elemental composition of the molecule with very low error (typically less than 5 ppm). wiley-vch.de This is particularly valuable in research for unambiguously identifying synthetic products and intermediates, such as N-Carbobenzoxy-L-serine benzylester, a related derivative. univie.ac.at The high mass accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass, thus confirming its identity and purity. wiley-vch.de However, the analysis of serine derivatives can be challenging; the linkage of modifications to the serine hydroxyl group can be labile under certain fragmentation conditions like higher-energy collisional dissociation (HCD), which can complicate precise localization of modification sites. nih.gov

Terahertz (THz) Spectroscopy for Crystalline Structure and Enantiomer Differentiation

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of 0.1 to 10 THz (corresponding to approximately 3 to 333 cm⁻¹), is a powerful non-destructive technique for characterizing the crystalline structure of materials. nih.gov These low-frequency modes are highly sensitive to the collective intermolecular vibrations of the crystal lattice, making THz spectroscopy particularly effective for distinguishing between different solid-state forms, such as enantiomers and racemic compounds. nih.gov

Research on L-serine and DL-serine has shown that despite significant differences in their molecular arrangements within their respective crystal structures, their experimental THz spectra can appear quite similar at a glance. nih.gov However, detailed analysis reveals subtle but consistent differences that allow for their differentiation. These spectral features are primarily assigned to external lattice translations and rotations, which are influenced by intermolecular hydrogen bonding. nih.gov Computational methods, such as solid-state density functional theory (DFT), have been used to simulate the THz spectra in good agreement with experimental results, accurately predicting the subtle distinctions between the pure enantiomer and the racemic mixture. nih.gov This demonstrates the capability of THz spectroscopy to serve as a sensitive probe for the unique crystalline fingerprint of N-Carbobenzoxy-DL-serine versus its enantiopure counterparts.

Table 2: Reported THz Absorption Peaks for L-Serine and DL-Serine at 78 K This data for the parent compound illustrates the subtle spectral differences detectable by THz spectroscopy.

CompoundReported Absorption Peaks (cm⁻¹)
L-Serine ~55, ~70, ~85
DL-Serine ~58, ~72, ~88
Data derived from graphical representations in scientific literature. nih.gov

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for the analysis and purification of N-Carbobenzoxy-DL-serine, providing robust methods for assessing purity and resolving its constituent enantiomers. High-performance liquid chromatography is the most prominent of these methods.

High-Performance Liquid Chromatography (HPLC) is a standard and widely used analytical method for determining the purity of N-Carbobenzoxy-DL-serine and related derivatives. avantorsciences.com Purity analysis is often performed using reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. Commercial suppliers of N-Cbz-L-serine and the DL-racemate frequently specify purity levels greater than 98%, as determined by HPLC analysis. vwr.comlookchem.com This technique provides a reliable quantitative measure of the compound's purity by separating it from potential impurities, starting materials, or byproducts from the synthetic process.

To separate the D- and L-enantiomers of N-Carbobenzoxy-DL-serine and determine the enantiomeric purity of a sample, Chiral HPLC is the method of choice. springernature.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are commonly employed for the enantioseparation of amino acids and their derivatives. springernature.comscience.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. science.gov For instance, an application for serine enantiomers uses a CHIROBIOTIC® TAG column, which is based on a teicoplanin aglycone bonded to silica (B1680970). This allows for the quantification of one enantiomer as an impurity in the other. cat-online.com

Table 3: Example of Chiral HPLC Conditions for Serine Enantiomer Separation

ParameterCondition
Column Astec® CHIROBIOTIC® TAG, 5 µm, 25 cm x 4.6 mm
Mobile Phase Water:Acetonitrile (B52724) (70:30)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm
Source: Sigma-Aldrich Application Note

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by MS. This hyphenated technique is invaluable for the analysis of complex samples containing N-Carbobenzoxy-DL-serine and its derivatives. wiley-vch.de LC-MS not only separates the components of a mixture but also provides molecular weight information and structural data for each component, greatly enhancing analytical confidence.

In the context of chiral analysis, LC-MS/MS methods have been developed for the sensitive determination of serine enantiomers in biological matrices like human plasma. nih.gov Often, this involves pre-column derivatization of the amino acids to enhance their chromatographic resolution on a standard C18 column and improve their response in the mass spectrometer. nih.gov The high selectivity of the mass spectrometer allows for accurate quantitation even in the presence of co-eluting matrix components that might interfere with standard UV detection. wiley-vch.de

Chiral HPLC for Enantiomeric Purity Determination

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of amino acids, including N-Carbobenzoxy-DL-serine, by GC is challenging due to their low volatility and thermal lability. thermofisher.commdpi.com The presence of polar functional groups—carboxyl and hydroxyl groups in the case of serine—can lead to decomposition in the high-temperature environment of the GC injector port. thermofisher.com To overcome these limitations, a critical sample preparation step known as derivatization is employed. nist.govsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. thermofisher.com For N-Cbz-DL-serine, while the amino group is already protected by the carbobenzoxy group, the carboxylic acid and hydroxyl moieties must be converted into less polar, more volatile functional groups. Common derivatization strategies applicable to N-protected amino acids involve a one- or two-step process:

Silylation: This is a widely used method where active hydrogens in the molecule, such as those in carboxyl and hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, converting the non-volatile amino acid derivative into a stable and volatile silyl (B83357) derivative suitable for GC separation. thermofisher.comnist.gov

Esterification and Acylation: This two-step approach first converts the carboxylic acid group into an ester (e.g., a methyl ester using methanolic HCl) and subsequently acylates the hydroxyl group (e.g., using trifluoroacetic anhydride (B1165640) or acetic anhydride). mdpi.comsigmaaldrich.com This dual modification ensures that all polar active hydrogens are blocked, yielding a derivative with excellent chromatographic properties. sigmaaldrich.com

Once derivatized, the sample can be analyzed using a GC system, typically equipped with a capillary column (e.g., a 5% phenyl methylpolysiloxane column) and a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection and identification. thermofisher.comnih.gov The choice of derivatization method and GC conditions is crucial for achieving high-resolution separation and accurate quantification. Chiral GC, employing a chiral stationary phase, can also be used for the enantiomeric separation of derivatized D- and L-amino acids. sigmaaldrich.com

Table 1: Common Derivatization Strategies for GC Analysis of Amino Acids

Derivatization Method Reagent(s) Functional Groups Targeted Resulting Derivative Reference(s)
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Carboxyl, Hydroxyl, Amine Trimethylsilyl (TMS) ester, ether, amine thermofisher.comnist.gov
Esterification / Acylation 1. Methanolic HCl 2. Trifluoroacetic Anhydride (TFAA) 1. Carboxyl 2. Hydroxyl, Amine 1. Methyl ester 2. Trifluoroacetyl derivative mdpi.comsigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and inexpensive planar chromatographic technique widely used for the analysis of amino acids and their derivatives. chromatographyonline.comnih.gov It is particularly valuable in synthetic chemistry for monitoring the progress of reactions, such as the coupling of N-Carbobenzoxy-DL-serine in peptide synthesis, and for assessing the purity of the resulting products. univie.ac.at

The separation in TLC is based on the differential partitioning of components between a stationary phase coated on a plate (e.g., glass or aluminum) and a liquid mobile phase that moves up the plate by capillary action. chromatographyonline.com For N-Cbz-DL-serine and related compounds, various combinations of stationary and mobile phases can be used.

Stationary Phases: Silica gel is the most common stationary phase for the analysis of amino acids. reachdevices.com However, other materials like cellulose and alumina (B75360) are also employed, each offering different separation selectivities. reachdevices.com

Mobile Phases: A typical eluent system for separating amino acids on silica is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 volume ratio). reachdevices.com The polarity of the mobile phase is adjusted to achieve optimal separation and resolution of the components in a mixture.

Detection: Since amino acids are typically colorless, a visualization agent is required. Ninhydrin is a common spray reagent that reacts with most amino acids (with a free primary or secondary amine) to produce a characteristic purple or yellow spot. reachdevices.com For N-protected amino acids like N-Cbz-DL-serine, visualization can also be achieved using UV light if the protecting group is UV-active, or by exposure to iodine vapor.

A significant application of TLC in this context is the chiral separation of enantiomers. This can be accomplished by using either a chiral stationary phase (CSP) or, more commonly, a chiral mobile phase additive (CMA). researchgate.net Research has shown that N-Cbz-amino acid derivatives can act as CMAs for resolving racemic compounds. researchgate.netcapes.gov.br For the separation of serine enantiomers, methods have been developed that involve derivatization followed by chromatography on a reversed-phase TLC plate with a mobile phase containing acetonitrile in a buffered aqueous solution. researchgate.net

Table 2: Exemplary TLC Systems for Amino Acid Analysis

Stationary Phase Mobile Phase (Eluent) Detection Method Application Reference(s)
Silica Gel n-Butanol : Acetic Acid : Water (3:1:1) Ninhydrin Spray General amino acid separation reachdevices.com
Reversed-Phase (RP-18) 30% Acetonitrile in 50 mM Triethylamine-Phosphate Buffer (pH 5.5) Derivatization prior to TLC Enantiomeric separation of derivatized D/L-Serine researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For N-Carbobenzoxy-DL-serine, obtaining a single crystal suitable for X-ray diffraction would allow for the direct visualization of its molecular structure. While the specific crystal structure for N-Cbz-DL-serine is not detailed in the provided context, the analysis of closely related N-Cbz-protected peptide derivatives illustrates the power of this technique. For example, the crystal structures of N-Carbobenzoxy-ΔVal-Ala-Leu-OCH₃ and N-Carbobenzoxy-ΔIle-Ala-Leu-OCH₃ have been determined. nih.gov These analyses revealed that both peptides adopt a type II β-turn conformation, which is stabilized by an intramolecular 4→1 hydrogen bond. nih.gov The study provided exact torsional angles (phi and psi) for the peptide backbone and detailed the hydrogen bonding patterns that stabilize the crystal packing. nih.gov

The process involves irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are measured and used to calculate an electron density map of the molecule. From this map, a model of the atomic positions is built and refined to yield the final crystal structure. researchgate.net In cases where single crystals are difficult to obtain, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of a material by analyzing the diffraction pattern from a powdered sample. researchgate.net

Table 3: Illustrative Crystallographic Data for an N-Cbz-Peptide Derivative (N-Carbobenzoxy-ΔVal-Ala-Leu-OCH₃)

Parameter Value Description Reference
Crystal System Orthorhombic The shape of the unit cell nih.gov
Space Group P2₁2₁2₁ The symmetry elements of the crystal nih.gov
R-factor 0.065 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data nih.gov
Torsion Angle (ψ₁) 126.0 (3)° The dihedral angle defining the rotation around the Cα-C' bond of the first residue (ΔVal) nih.gov
Torsion Angle (φ₂) 91.6 (3)° The dihedral angle defining the rotation around the N-Cα bond of the second residue (Ala) nih.gov

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on N-Carbobenzoxy-DL-serine in solution are not extensively documented in publicly available literature, the application of these techniques to related systems highlights their potential. MD simulations can model the dynamic behavior of Cbz-DL-serine, including its conformational flexibility and interactions with solvent molecules over time.

Furthermore, molecular modeling, particularly homology modeling, has been used to visualize the interaction of derivatives like N-Cbz-serine β-lactone within the active site of enzymes such as human N-acylethanolamine-hydrolyzing acid amidase (hNAAA). plos.org Such models are crucial for understanding binding modes and designing more potent inhibitors. plos.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and energy of molecules.

Conformational Analysis

The conformational preferences of N-Carbobenzoxy-DL-serine are determined by the rotational barriers around its single bonds. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy differences between them.

Computational studies on similar N-protected amino acid-BODIPY conjugates have shown that the orientation of the protecting group (in that case, a Boc group) relative to other parts of the molecule can lead to distinct conformers with small energy differences. googleapis.com A similar principle applies to Cbz-DL-serine, where the orientation of the benzyloxycarbonyl group relative to the serine side chain and backbone would lead to various stable conformations. Experimental techniques like 13C-NMR spectroscopy have been used in conjunction with theoretical calculations to study the conformations of N-CBZ derivatives of other amino acids, such as alanine (B10760859) and valine, providing a powerful combined approach for conformational analysis. researchgate.net

The table below illustrates key rotational bonds in N-Carbobenzoxy-DL-serine that would be central to a computational conformational analysis.

Dihedral AngleBond DescriptionExpected Influence on Conformation
φ (phi)C-N-Cα-C'Defines the backbone conformation, restricted by the Cbz group.
ψ (psi)N-Cα-C'-ODefines the backbone conformation, influences peptide bonding.
ω (omega)Cα-C'-N-HTypically planar (180°) for the amide bond.
χ1 (chi1)N-Cα-Cβ-OγDetermines the orientation of the hydroxyl side chain.
θ (theta)O-C(O)-N-CαGoverns the orientation of the carbobenzoxy group.

This table is illustrative, based on the general principles of amino acid conformational analysis.

Reaction Pathway Elucidation

Computational methods are invaluable for elucidating reaction mechanisms, calculating activation energies, and predicting the structures of transition states. For N-Carbobenzoxy-DL-serine, this is particularly relevant to understanding its synthesis, derivatization, and role as a precursor.

A key derivative, N-Cbz-serine β-lactone, has been the subject of mechanistic studies. It acts as an irreversible inhibitor of enzymes like hNAAA and hepatitis A virus 3C proteinase. plos.orgresearchgate.netnih.gov Computational modeling, in conjunction with mass spectrometry, has been used to investigate its mechanism of inhibition, proposing that the enzyme's active site cysteine residue attacks the β-lactone ring, leading to covalent modification and inactivation. plos.org This acylation pathway is a prime example of reaction elucidation where computational studies can map out the energy profile of the inhibitory action. plos.org

Additionally, N-Cbz-serine β-lactone is a key intermediate in the synthesis of complex structures like lanthionines, where its stereospecific ring-opening is crucial. googleapis.com Quantum chemical calculations could model this nucleophilic ring-opening reaction to predict stereochemical outcomes and reaction rates.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and Raman spectra. These predictions serve as a powerful tool for interpreting experimental data and confirming molecular structures.

DFT calculations are commonly employed to predict the vibrational (IR) and NMR spectra of biomolecules. researchgate.net While specific, detailed studies for N-Carbobenzoxy-DL-serine are not prominent, the methodology is well-established. For instance, a study on N-CBZ derivatives of several amino acids used 13C-NMR to probe their conformational states in solution. researchgate.net A computational approach would involve:

Calculating the optimized geometries of the most stable conformers.

Performing NMR and IR calculations for each conformer using methods like GIAO (Gauge-Including Atomic Orbital) for NMR.

Averaging the results based on the predicted population (Boltzmann distribution) of each conformer to yield a final predicted spectrum for comparison with experimental results.

The following table shows hypothetical, representative predicted vs. experimental data for key functional groups, as would be obtained from such a study.

Functional GroupSpectroscopic MethodPredicted Value (Illustrative)Experimental Value (Typical Range)
Urethane Carbonyl (C=O)13C-NMR~156 ppm155-157 ppm
Carboxyl Carbonyl (C=O)13C-NMR~174 ppm173-176 ppm
Urethane Carbonyl (C=O)IR Spectroscopy~1695 cm⁻¹1690-1710 cm⁻¹ researchgate.net
Carboxyl Carbonyl (C=O)IR Spectroscopy~1750 cm⁻¹1740-1760 cm⁻¹ researchgate.net
Benzyl (B1604629) Protons (C₆H₅)1H-NMR~7.35 ppm~7.30 ppm researchgate.net
Benzylic Protons (CH₂)1H-NMR~5.15 ppm~5.10 ppm researchgate.net

Note: The predicted values are for illustration only and would be the output of specific quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate variations in the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

While direct QSAR studies on a library of N-Carbobenzoxy-DL-serine derivatives are not widely reported, the principles have been applied to its derivatives and other protected amino acids.

Key Findings from Related Systems:

Inhibition of hNAAA: SAR studies on inhibitors related to N-Cbz-serine β-lactone have shown that the β-lactone motif is critical for interaction with the enzyme. researchgate.net Modeling studies suggest that in addition to this reactive group, the lipophilicity of the side chain is important for activity. researchgate.net

Anti-Hepatitis A Virus Activity: Studies on serine and threonine β-lactones as inhibitors of the HAV 3C protease established the essential role of the β-lactone functional group in their inhibitory mechanism. nih.gov

General Applicability: QSAR models have been successfully developed for various amino acid conjugates, such as NSAID-amino acid conjugates, to identify the structural parameters controlling their anti-inflammatory activity. cu.edu.eg These studies often reveal the importance of descriptors related to hydrophobicity, molecular shape, and electronic properties. nih.gov

A hypothetical QSAR study on a series of Cbz-DL-serine derivatives might investigate how modifying the benzene (B151609) ring (e.g., adding substituents) or the serine hydroxyl group affects a specific biological activity. The resulting model, often expressed as an equation, could guide the synthesis of more potent compounds.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for N-Carbobenzoxy-DL-serine

Traditional synthetic methods for N-Carbobenzoxy-DL-serine are being revisited to improve yield, reduce environmental impact, and enhance stereoselectivity. A significant area of development is the use of enzymatic catalysis, which offers a greener alternative to conventional chemical processes. researchgate.netwiley.com

Enzymatic synthesis, particularly employing enzymes like serine hydroxymethyltransferase (SHMT) or lipases, presents a promising route. nih.gov For instance, SHMT has been shown to catalyze the condensation of glycine (B1666218) with various aldehydes, a pathway that could be adapted for serine derivative synthesis. nih.gov Research into the enzymatic resolution of DL-serine (B559547) derivatives is also underway, aiming to separate enantiomers more efficiently than traditional methods. researchgate.net Another innovative approach involves the Mitsunobu cyclization of N-benzyloxycarbonyl-L-serine to form the corresponding β-lactone, a versatile intermediate for synthesizing various α-amino acids. researchgate.net Studies using deuterium (B1214612) and oxygen-18 labeling have provided detailed mechanistic insights into this reaction, confirming that it proceeds via hydroxy group activation with inversion of configuration at the C-3 carbon. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages
Enzymatic Catalysis Utilizes enzymes like lipases or serine hydroxymethyltransferase (SHMT). nih.govHigher stereoselectivity, milder reaction conditions, reduced environmental impact.
Mitsunobu Cyclization Forms a β-lactone intermediate from N-Cbz-serine. researchgate.netProvides access to a versatile building block for various amino acid derivatives.
Asymmetric Synthesis Employs chiral precursors or catalysts to produce enantiomerically pure products. biosynth.comnih.govHigh purity of the desired stereoisomer, crucial for pharmaceutical applications.

Expanded Applications in Materials Science

The unique structure of N-Carbobenzoxy-DL-serine, featuring protected amino and carboxylic acid groups alongside a reactive hydroxyl group, makes it a valuable building block in materials science. myskinrecipes.com Its derivatives are being explored for the creation of novel functional polymers and biomaterials. ambeed.com

A key application is in the synthesis of side-chain modified polypeptides and glycopolypeptides. acs.org For example, N-Cbz-L-serine benzyl (B1604629) ester can be reacted to create saccharide-modified N-carboxyanhydrides (NCAs). These NCAs can then be polymerized to form glycopolypeptides, which are materials with significant potential in bioengineering and drug delivery. acs.org Furthermore, research has demonstrated the ring-opening polymerization of N-(benzyloxycarbonyl)-L-serine β-lactone to produce poly(L-serine ester-HCl) after deprotection. researchgate.net This structural analogue of poly(L-serine) is being investigated for use as a biomaterial and as a model compound in structural studies. researchgate.net

Material TypeSynthetic PrecursorPotential ApplicationResearch Finding
Glycopolypeptides Saccharide modified N-carboxyanhydrides (NCAs) from N-Cbz-L-serine benzyl ester. acs.orgDrug delivery, tissue engineering.Polymerization of the NCA yields "multichain" glycopolypeptides. acs.org
Poly(L-serine ester) N-(benzyloxycarbonyl)-L-serine β-lactone. researchgate.netBiomaterials, structural studies.Ring-opening polymerization yields high molecular weight, optically pure polyesters. researchgate.net
Functional Polyesters N-(benzyloxycarbonyl)-L-serine. researchgate.netBiodegradable materials, medical implants.Catalytic transfer hydrogenation can remove the protecting group without degrading the polymer backbone. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The synthesis of peptides and other complex molecules derived from N-Carbobenzoxy-DL-serine is increasingly benefiting from the integration of flow chemistry and automation. wgtn.ac.nzwhiterose.ac.uk These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization. whiterose.ac.uk

Automated fast-flow instruments have been developed for the rapid chemical synthesis of long peptide chains, a process where protected amino acids like N-Cbz-DL-serine are fundamental. nih.gov These systems can perform hundreds of consecutive reactions in hours, significantly accelerating the production of proteins that are comparable in quality to those produced biologically. nih.gov Flow chemistry platforms also allow for the decoupling of mixing and reaction times, which is critical for studying and controlling fast chemical processes. rsc.org The use of modular, reconfigurable robotic platforms further enhances flexibility, accommodating multistage reactions within a single system. whiterose.ac.uk

Advanced Characterization Techniques for In-situ Monitoring

To optimize and control the synthesis and application of N-Carbobenzoxy-DL-serine, researchers are employing advanced Process Analytical Technologies (PAT). mt.comresearchgate.net These techniques allow for real-time, in-situ monitoring of reaction progress, providing detailed information on kinetics, mechanisms, and the formation of intermediates and by-products. mt.commt.com

In-situ Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a powerful tool for this purpose. acs.orgunl.edu It enables the direct tracking of reactants, intermediates, and products as they change throughout a reaction, without the need for offline sampling. mt.com This is particularly valuable for monitoring peptide coupling reactions or the functionalization of polymer brushes. acs.orgirdg.org Other PAT tools, such as Raman spectroscopy and online High-Performance Liquid Chromatography (HPLC), are also being integrated into synthesis processes to monitor critical parameters like amino acid concentration in real-time. researchgate.netrsc.orgamericanpharmaceuticalreview.com This continuous data stream facilitates a Quality by Design (QbD) approach, ensuring process stability and final product quality. mt.comrsc.org

TechniquePrincipleApplication in N-Cbz-DL-serine ChemistryKey Advantages
In-situ ATR-FTIR Measures infrared absorption of the reaction mixture in real-time via an internal reflection probe. mt.comMonitoring peptide synthesis, polymerization reactions, and reaction kinetics. mt.comacs.orgirdg.orgNon-invasive, provides real-time data on reaction components, avoids delays from offline sampling. mt.com
Raman Spectroscopy Analyzes inelastic scattering of monochromatic light to provide chemical structure information. americanpharmaceuticalreview.comReal-time monitoring of amino acid concentrations and process control in bioreactors. americanpharmaceuticalreview.comCan be used in aqueous solutions, provides complementary information to FTIR.
Online HPLC Automatically samples the reaction mixture and separates components for quantification. researchgate.netrsc.orgReal-time analysis of product purity and by-product formation.Provides quantitative data on reaction composition, though it involves sample extraction. rsc.org

Computational Design of New N-Carbobenzoxy-DL-serine Derivatives

Computational modeling and simulation are becoming indispensable tools for designing novel derivatives of N-Carbobenzoxy-DL-serine with tailored properties. nih.gov Molecular dynamics (MD) simulations are used to predict the physical properties and behavior of N-Cbz-protected amino acids in solution, providing insights into their conformation and interactions at the molecular level. researchgate.net

Researchers use computer-aided molecular modeling to study the binding affinities and molecular recognition of N-protected amino acids with various receptors, such as self-assembled cylindrical capsules or pseudopeptidic macrocycles. nih.govacs.orgacs.org These studies, which correlate well with experimental data from NMR and mass spectrometry, help in designing derivatives with specific binding selectivities. acs.orgsoton.ac.uk Furthermore, advanced generative AI methods are being developed for the de novo design of enzymes, such as serine hydrolases. biorxiv.org These computational approaches, which can build protein structures around a defined active site, could be adapted to design novel N-Carbobenzoxy-DL-serine derivatives with enhanced catalytic or therapeutic functions, significantly speeding up the discovery process. soton.ac.uk

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N-Carbobenzoxy-DL-serine in academic research?

Answer:
Synthesis of N-Carbobenzoxy-DL-serine typically involves carbobenzoxylation (Cbz protection) of DL-serine using benzyl chloroformate under alkaline conditions. Key steps include:

  • Reaction Setup : Conduct the reaction in a cooled (0–5°C) aqueous alkaline medium (e.g., sodium bicarbonate) to minimize racemization and side reactions .
  • Purification : Isolate the product via acid precipitation followed by recrystallization from ethanol/water mixtures.
  • Characterization : Confirm structure and purity using ¹H/¹³C NMR (peaks for benzyloxy carbonyl groups at δ ~5.1 ppm and 155–160 ppm, respectively) and HPLC (retention time comparison with standards). Ensure enantiomeric integrity via chiral chromatography or optical rotation analysis .

Basic: What safety protocols are critical when handling N-Carbobenzoxy-DL-serine in laboratory settings?

Answer:

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation of dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use dust respirators if ventilation is insufficient .
  • Storage : Store in a cool, dry place away from oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .
  • Spill Management : Collect solid material with non-sparking tools and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced: How can researchers optimize coupling reactions involving N-Carbobenzoxy-DL-serine in peptide synthesis?

Answer:

  • Activation Strategy : Use carbodiimides (e.g., DCC or EDC) with coupling additives like HOBt to enhance efficiency and reduce racemization .
  • Solvent Selection : Employ polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of the Cbz-protected serine.
  • Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to identify incomplete coupling or side products. Adjust stoichiometry (1.2–1.5 equivalents of activating agent) if needed .
  • Stability Note : Avoid prolonged exposure to basic conditions, as the Cbz group may undergo unintended cleavage .

Advanced: What methodologies are effective for resolving DL-enantiomers of N-Carbobenzoxy-serine?

Answer:

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid for baseline separation .
  • Enzymatic Resolution : Employ serine-specific hydrolases (e.g., subtilisin) to selectively deprotect one enantiomer, followed by kinetic separation .
  • Crystallization : Exploit diastereomeric salt formation with chiral amines (e.g., cinchonidine) in ethanol/water systems .

Data Contradiction: How should researchers address conflicting reports on the stability of N-Carbobenzoxy-DL-serine?

Answer:
While the compound is reported as stable under standard lab conditions , conflicting data may arise due to:

  • Impurities : Trace oxidizing agents (e.g., peroxides in solvents) can degrade the Cbz group. Pre-purify solvents via alumina columns .
  • Storage Duration : Degradation increases with age; verify purity via HPLC before reuse in sensitive reactions .
  • pH Sensitivity : Avoid prolonged exposure to pH <2 or >10, which accelerates hydrolysis of the carbamate linkage .

Advanced: How does N-Carbobenzoxy-DL-serine compare to other Cbz-protected amino acids in orthogonal protection strategies?

Answer:

  • Compatibility : The Cbz group is stable under acidic conditions (e.g., TFA) but cleaved via hydrogenolysis (H₂/Pd-C), making it orthogonal to Fmoc and Boc protections .
  • Limitations : Unlike tert-butyl esters, Cbz-protected serine may require harsher conditions (e.g., liquid ammonia/Na) for cleavage, risking racemization .
  • Applications : Preferred in solid-phase synthesis for its resistance to piperidine, enabling sequential deprotection of Fmoc groups .

Basic: What analytical techniques are essential for assessing the purity of N-Carbobenzoxy-DL-serine?

Answer:

  • Titrimetry : Non-aqueous titration with perchloric acid to quantify free carboxylic acid content .
  • Spectroscopy : FTIR for characteristic C=O stretches (1720–1740 cm⁻¹ for carbamate) and absence of amine peaks (N-H at ~3300 cm⁻¹) .
  • Thermal Analysis : DSC to confirm melting point (literature range: 145–148°C) and detect polymorphic impurities .

Advanced: What strategies mitigate racemization during deprotection of N-Carbobenzoxy-DL-serine?

Answer:

  • Deprotection Method : Use catalytic hydrogenation (H₂/Pd-C in methanol) at 25°C instead of acidic hydrolysis to preserve stereochemistry .
  • Additives : Include 1% triethylamine to neutralize transient acidic byproducts during hydrogenolysis .
  • Monitoring : Track optical rotation ([α]D) before and after deprotection to detect racemization. Acceptable thresholds: <2% enantiomeric excess loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.